molecular formula C15H20N4OS B2528527 4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 1018051-95-0

4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2528527
CAS No.: 1018051-95-0
M. Wt: 304.41
InChI Key: BITQHOCNCJHLOM-UHFFFAOYSA-N
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Description

4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C15H20N4OS and its molecular weight is 304.41. The purity is usually 95%.
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Biological Activity

The compound 4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a bicyclic heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a complex bicyclic arrangement with a piperazine moiety, which is known for its role in enhancing bioactivity through modulation of various biological targets. The molecular formula is C15H18N4SC_{15}H_{18}N_{4}S with a molecular weight of approximately 302.39 g/mol.

Research indicates that compounds similar to This compound may interact with various neurotransmitter receptors and enzymes:

  • Serotonin Receptors : It has been suggested that compounds in this class can act as ligands for serotonin receptors, particularly the 5-HT_1B subtype, which is implicated in mood regulation and anxiety disorders .
  • Histamine Receptors : The compound may also exhibit activity against histamine H4 receptors, which are involved in immune responses and inflammatory processes .
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes related to neurotransmitter metabolism, which could enhance synaptic availability of key neurotransmitters.

Biological Activity Data

A summary of the biological activity data for the compound is presented in the table below:

Biological Activity Target Effect Reference
Antidepressant5-HT_1B ReceptorPotent ligand (K_i = 0.8 nM)
Anti-inflammatoryHistamine H4 ReceptorInhibition observed
NeuroprotectiveVarious neurotransmitter systemsModulation of synaptic release

Case Studies and Research Findings

Several studies have explored the pharmacological properties of related compounds:

  • Antidepressant Effects : A study highlighted the efficacy of piperazine derivatives in animal models of depression, showing significant reductions in depressive-like behaviors when administered .
  • Anti-inflammatory Properties : Research into histamine receptor antagonists has demonstrated that compounds targeting the H4 receptor can reduce inflammatory cytokine production, suggesting potential therapeutic applications in conditions like asthma and allergic responses .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds have shown promise in mitigating neurodegenerative processes by enhancing neurotransmitter signaling pathways .

Properties

IUPAC Name

3-methyl-2-piperazin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-18-14(20)12-10-4-2-3-5-11(10)21-13(12)17-15(18)19-8-6-16-7-9-19/h16H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITQHOCNCJHLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1N3CCNCC3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.